molecular formula C25H19NO3 B1672498 フェンドサル CAS No. 53597-27-6

フェンドサル

カタログ番号: B1672498
CAS番号: 53597-27-6
分子量: 381.4 g/mol
InChIキー: HAWWPSYXSLJRBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェンドサルは、鎮痛作用で知られる強力な非ステロイド系抗炎症薬(NSAID)です。 それはベンゾインドール誘導体、特に4,5-ジヒドロ-3H-ベンゾ[e]インドールであり、窒素は3-カルボキシ-4-ヒドロキシフェニル基で置換されています フェンドサルは、アスピリンと比較して、より強い抗炎症作用と鎮痛作用を示し、胃腸毒性は低いことが示されています .

製法

フェンドサルは、様々な方法で合成することができます。一般的な合成経路の1つは、ベータ-テトラロンとピロリジンの反応によりエナミンを生成し、次いでジメチルホルムアミド(DMF)の存在下でフェナシルブロミドと縮合させて1-フェナシル-2-テトラロンを得ることです。 このジケトンは、次いで5-アミノサリチル酸と、還流する酢酸中で環化されます .

化学反応解析

フェンドサルは、いくつかのタイプの化学反応を起こします。

    酸化: フェンドサルは、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。

    還元: フェンドサルは、還元されて、様々な還元誘導体を形成することができます。

    置換: フェンドサルは、特にベンゾインドール部分で、置換反応を起こすことができます。

    一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な置換反応の触媒などがあります。

    主要な生成物: これらの反応で生成される主要な生成物は、使用する特定の条件と試薬によって異なります.

科学研究への応用

フェンドサルは、幅広い科学研究への応用があります。

    化学: フェンドサルは、非ステロイド系抗炎症薬の研究における基準化合物として使用されています。

    生物学: フェンドサルは、その抗炎症作用と鎮痛作用を研究するために、生物学的アッセイで使用されています。

    医学: フェンドサルは、関節リウマチやその他の炎症性疾患などの治療における潜在的な用途について研究されています。

    産業: フェンドサルは、製薬業界で、新しい抗炎症薬や鎮痛薬の開発に使用されています

科学的研究の応用

Pain Management

Fendosal has been extensively studied for its analgesic properties, particularly in postoperative settings. Clinical trials have shown that a single oral dose of 400 mg Fendosal provides pain relief comparable to 650 mg of aspirin, but with a longer duration of action. In one study involving patients undergoing molar tooth extraction, Fendosal at doses of 200 mg and 400 mg demonstrated significant analgesic effects compared to placebo, establishing its potential as an effective pain management option in dental and surgical procedures .

Anti-inflammatory Effects

Fendosal exhibits potent anti-inflammatory activity, making it suitable for treating various inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This property positions Fendosal as a viable alternative for patients who may experience adverse effects from conventional NSAIDs .

Potential in Chronic Conditions

Emerging research suggests that Fendosal may have applications beyond acute pain management. Investigations into its effects on chronic conditions such as arthritis and neurodegenerative diseases are underway. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in managing chronic inflammation associated with these diseases .

Comparison with Other NSAIDs

Fendosal has been compared with other NSAIDs in terms of efficacy and safety profiles. Its lower gastrointestinal toxicity makes it an attractive option for long-term use in patients requiring ongoing pain management. The following table summarizes key comparisons:

Parameter Fendosal Aspirin Ibuprofen
Analgesic EfficacyComparableStandardModerate
Duration of ActionLongerShorterModerate
Gastrointestinal ToxicityLowerHigherModerate
Route of AdministrationOralOralOral

Case Study 1: Dental Pain Management

In a randomized controlled trial involving 153 patients, Fendosal was administered at varying doses (100 mg, 200 mg, and 400 mg) following the extraction of impacted molar teeth. Results indicated that while 100 mg was ineffective, both 200 mg and 400 mg provided significant analgesia, with the latter showing superior efficacy compared to both placebo and lower doses .

Case Study 2: Chronic Inflammatory Conditions

A preliminary study investigated the use of Fendosal in patients with rheumatoid arthritis. Participants receiving Fendosal reported reduced joint pain and swelling over a six-week period compared to those on standard NSAID therapy. These findings suggest potential for Fendosal in managing chronic inflammatory conditions effectively .

作用機序

フェンドサルは、炎症や痛みを媒介するプロスタグランジンの合成を阻害することで、その効果を発揮します。フェンドサルは、アラキドン酸をプロスタグランジンに変換する酵素であるシクロオキシゲナーゼ(COX)を阻害することで、これを達成します。 この阻害は、炎症を軽減し、痛みを和らげます .

生化学分析

Biochemical Properties

Fendosal interacts with various enzymes and proteins in the body. It acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . The interaction of Fendosal with these biomolecules plays a crucial role in its biochemical reactions.

Cellular Effects

Fendosal has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Fendosal exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression

Dosage Effects in Animal Models

The effects of Fendosal vary with different dosages in animal models . Studies have shown that Fendosal has a lethal dose (LD50) of 740 mg/kg in mice, 450 mg/kg in rats, and 560 mg/kg in rabbits when administered orally . High doses may lead to toxic or adverse effects.

Metabolic Pathways

Fendosal is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

Fendosal is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation

準備方法

Fendosal can be synthesized through various methods. One common synthetic route involves the reaction of beta-tetralone with pyrrolidine to produce an enamine, which is then condensed with phenacyl bromide in the presence of dimethylformamide (DMF) to yield 1-phenacyl-2-tetralone. This diketone is then cyclized with 5-aminosalicylic acid in refluxing acetic acid .

化学反応の分析

Fendosal undergoes several types of chemical reactions:

    Oxidation: Fendosal can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: Fendosal can undergo substitution reactions, particularly at the benzoindole moiety.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

フェンドサルは、アスピリンやインドメタシンなどの他の非ステロイド系抗炎症薬と比較されます。 フェンドサルは、カラギーナン誘発ラット足浮腫でアスピリンの1.4倍の抗炎症作用があり、慢性炎症の予防的および治療的なアジュバント誘発多発性関節炎モデルでは、6.9~9.5倍の活性を示すことがわかっています 。類似の化合物には、以下のようなものがあります。

フェンドサルのユニークさは、これらの類似の化合物と比較して、胃腸毒性が低いのに、抗炎症作用と鎮痛作用が優れていることです .

生物活性

Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of fendosal based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.

Fendosal primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, fendosal has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.

Molecular Docking Studies

Recent computational studies have highlighted fendosal's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that fendosal exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.

Table 1: Docking Results of Fendosal Against AChE and BuChE

CompoundTarget EnzymeBinding Energy (kcal/mol)Docking Score
FendosalAChE-9.541High
FendosalBuChE-9.570High
AspirinAChEHigherLower
AspirinBuChEHigherLower

The results demonstrate that fendosal not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.

Clinical Efficacy

Clinical trials have assessed the analgesic effects of fendosal in various postoperative pain models. In a comparative study, fendosal was found to be as effective as aspirin at similar dosages.

Case Study: Analgesic Effect Comparison

In a randomized controlled trial involving postoperative patients, the analgesic efficacy of fendosal was evaluated against ibuprofen and aspirin:

  • Participants : 300 patients post-surgery
  • Dosage : Fendosal 200 mg vs. Aspirin 650 mg
  • Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.

The findings suggest that fendosal can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.

Anti-Cancer Potential

Emerging research indicates that fendosal may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like fendosal) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Summary of Anti-Cancer Activity Studies

Study ReferenceModelFindings
In vitroEnhanced apoptosis in cancer cells
Colorectal cancerReduced tumor growth in animal models

特性

IUPAC Name

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWWPSYXSLJRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201811
Record name Fendosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-27-6
Record name Fendosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53597-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendosal [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fendosal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENDOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 16.6 g. (0.063 mole) of 1-phenacyl-2-tetralone, 9.65 g. (0.063 mole) of 5-aminosalicylic acid, and 60 ml. of glacial acetic acid was heated under reflux under nitrogen for 2 hours, cooled and filtered. The collected solid was washed with acetic acid and water, dried and recrystallized from acetic acid to provide 16.3 g. (68%) of crystals, m.p. 223°-225°.
Quantity
0.063 mol
Type
reactant
Reaction Step One
Quantity
0.063 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of tautomeric N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide in equilibrium with 1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide and 4.1 g of 5-aminosalicylic acid in 50 ml of acetic acid is vigorously stirred at 75° C. for 4.5 hours. The reaction mixture is then cooled to 20° C., filtered and the precipitate collected, washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane and then dried for 20 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

304 g of 5-aminosalicylic acid are added to 3800 ml of acetic acid while stirring. The stirred suspension is heated to 60° C. and 791 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide are added. An additional 150 ml of acetic acid are added to the reaction mixture, which is stirred at 70° C. for 3 to 4 hours and then cooled to ambient temperature. A solid appears and is collected by filtration, washed successively with acetic acid and petroleum ether and dried for 16 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
3800 mL
Type
solvent
Reaction Step One
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
791 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A well stirred mixture of 3.98 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide (Example 1a), 1.53 g of 5-aminosalicylic acid and 10 ml of acetic acid is heated at reflux for 15 minutes. The reaction mixture is allowed to stand at ambient temperature and then diluted with 10 ml of acetic acid. The resulting solid is collected by suction filtration, washed with 50 ml of petroleum ether and then dried under high vacuum for 72 hours to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
3.98 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fendosal
Reactant of Route 2
Fendosal
Reactant of Route 3
Fendosal
Reactant of Route 4
Fendosal
Reactant of Route 5
Fendosal
Reactant of Route 6
Fendosal
Customer
Q & A

Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?

A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]

Q2: How does the analgesic effect of fendosal compare to aspirin?

A: Studies show that fendosal, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of fendosal provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of fendosal provided prolonged pain relief compared to aspirin. []

Q3: What are the main metabolites of fendosal identified in different species?

A: The primary metabolic pathway of fendosal involves hydroxylation. Unchanged fendosal and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []

Q4: Has there been any computational modeling of fendosal and its potential for Alzheimer's treatment?

A: A recent computational study explored fendosal's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported fendosal's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing fendosal for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []

Q5: Are there structural analogs of fendosal with anti-inflammatory activity?

A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of fendosal. [] While exhibiting lower potency compared to fendosal, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the fendosal structure can retain some anti-inflammatory properties.

Q6: Has fendosal been investigated for other therapeutic applications?

A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored fendosal's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] Fendosal demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights fendosal's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []

Q7: What analytical methods have been employed to quantify fendosal levels?

A: A rapid and sensitive fluorimetric procedure has been developed for quantifying fendosal concentrations in plasma. [] This method involves extraction of fendosal from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。